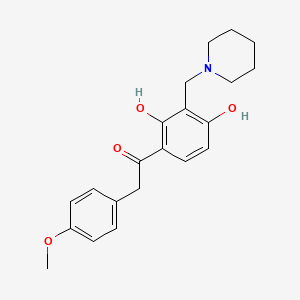

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Description

This compound is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl core substituted at position 3 with a piperidin-1-ylmethyl group and a 4-methoxyphenyl ethanone moiety. Its structural complexity arises from the combination of polar hydroxyl groups, a lipophilic piperidine ring, and an electron-rich methoxyphenyl group.

Synthesis pathways for related compounds often involve Claisen-Schmidt condensations (e.g., coupling aldehydes with acetophenones) or glycosidation reactions (as seen in for similar structures).

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-26-16-7-5-15(6-8-16)13-20(24)17-9-10-19(23)18(21(17)25)14-22-11-3-2-4-12-22/h5-10,23,25H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQDOTMDICSQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the core phenyl structure, followed by the introduction of the piperidine ring and the methoxyphenyl group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The central ketone group undergoes nucleophilic addition reactions. For example:

-

Paal-Knorr pyrrole synthesis : In analogous ketones, reactions with amines (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine) in AcOH with AcONa yield pyrrole derivatives (63–83% yields) via condensation .

-

Thiosemicarbazone formation : Ketones react with thiosemicarbazide in acidic conditions to form thiosemicarbazones, which can cyclize to thiadiazoles under oxidative conditions (e.g., NH₄Fe(SO₄)₂·12H₂O) .

Electrophilic Aromatic Substitution

The phenolic rings are activated for electrophilic substitution due to hydroxyl and methoxy groups:

-

Nitration/Sulfonation : Hydroxyl groups direct electrophiles to ortho/para positions. Similar compounds undergo nitration at 60°C in 1,4-dioxane with piperidine catalysis .

-

Alkylation : Piperidine-mediated Friedel-Crafts alkylation occurs in aprotic solvents (e.g., 1,4-dioxane) at reflux, forming fused quinoline derivatives (up to 97% yield) .

Hydrogen Bonding and Solubility Effects

The hydroxyl groups participate in hydrogen bonding, influencing solubility and reactivity:

-

Solvent interactions : Preferential solubility in polar aprotic solvents (e.g., 1,4-dioxane) is observed in analogous systems .

-

Catalyst coordination : Piperidine acts as both a base and hydrogen-bond acceptor, facilitating defluorination and cyclization reactions .

Piperidine-Mediated Cyclization Reactions

The piperidinylmethyl side chain enables cyclization:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Quinoline formation | 1,4-dioxane, piperidine, CaCl₂, 60°C | 97% | |

| Michael addition | DMF, K₂CO₃, 75–80°C | 63–83% |

For example, piperidine catalyzes the cyclization of fluoro-nitrobenzaldehyde derivatives to quinolines via defluorination and C–N bond formation .

Oxidation and Reduction

-

Ketone reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though specific data for this compound requires further study.

-

Oxidative coupling : Piperidine-containing analogs undergo oxidative dehydrogenation in AcOH/H₂O₂ to form sulfone derivatives .

Cross-Coupling Reactions

The aromatic rings participate in cross-coupling:

-

Suzuki-Miyaura coupling : Methoxy-substituted aryl groups in similar chalcones undergo Pd-catalyzed coupling with aryl boronic acids in PEG-400 under microwave irradiation (30–45 min, ~95% yield) .

Functional Group Interconversion

-

Methoxy deprotection : The methoxy group can be demethylated with BBr₃ in CH₂Cl₂ to yield a catechol derivative, enhancing reactivity for further modifications.

-

Hydroxyl acylation : Hydroxyl groups are acylated using Ac₂O/pyridine or activated esters (e.g., HBTU) .

Key Data Tables

Table 1: Optimization of Cyclization Conditions

| Entry | Solvent | Catalyst | Additive | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1,4-dioxane | Piperidine | – | 60 | 2 | 92 |

| 2 | 1,4-dioxane | Piperidine | CaCl₂ | 60 | 0.5 | 97 |

Table 2: Electrophilic Substitution Trends in Analogous Systems

| Substituent | Electronic Effect | Reaction Rate |

|---|---|---|

| -Cl | Electron-withdrawing | Fastest |

| -OCH₃ | Electron-donating | Slowest |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

- In vitro Studies : Compounds similar to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone have shown effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values have been reported as low as 0.24 μg/mL, indicating potent antimicrobial activity.

- Mechanism : The antimicrobial action is likely due to the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Anticancer Properties

The compound has shown promise in anticancer research:

- Cell Line Studies : Preliminary studies demonstrate that this compound can inhibit the proliferation of cancer cell lines such as breast and lung cancer cells. Its ability to induce apoptosis (programmed cell death) has been noted in several assays.

- Mechanism of Action : The presence of hydroxyl groups may enhance its interaction with cellular targets, potentially leading to the modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

The piperidine moiety suggests potential applications in treating neurological disorders:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, indicating potential roles in managing conditions like depression or anxiety .

- Antioxidant Activity : The multiple hydroxyl groups contribute to antioxidant properties, which could protect neuronal cells from oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 3: Neuroprotective Mechanisms

Research investigating the neuroprotective effects highlighted that the compound could mitigate oxidative stress-induced damage in neuronal cells. This was attributed to its antioxidant properties and ability to modulate inflammatory responses .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following subsections categorize structurally related compounds based on substituent variations and their impact on physicochemical properties and bioactivity.

Substituent Variations on the Phenyl Ring

Hydroxy/Methoxy Substitution Patterns

- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (): Lacks the piperidinylmethyl group but shares the dihydroxy and methoxyphenyl motifs. Used in glycosidation studies, highlighting its reactivity at hydroxyl sites .

- 1-(2-Hydroxy-4-methoxyphenyl)ethanone (): Simpler analog with a single hydroxyl and methoxy group. Exhibits lower molecular weight (166.17 g/mol) and higher solubility in polar solvents compared to the target compound .

- 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(substituted phenyl)prop-2-en-1-one ():

Chalcone derivatives with antiproliferative activity. The chloro and methoxy substituents enhance lipophilicity and cellular uptake, while the α,β-unsaturated ketone enables Michael addition-mediated biological interactions .

Phenoxy and Nitro Substituents

- 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone (): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering redox properties. Such derivatives are often explored as intermediates in dye or pharmaceutical synthesis .

Piperidine/Piperazine-Containing Analogs

Sulfonylpiperazine Derivatives

- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (): The sulfonylpiperazine group enhances metabolic stability and receptor affinity. These compounds exhibit moderate antiproliferative activity (IC₅₀ values in micromolar ranges) against cancer cell lines .

- 1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone (): Combines a piperidine ring with a chlorophenyl group, demonstrating how halogenation can improve blood-brain barrier penetration. Such analogs are studied for CNS-targeted therapies .

Piperidinylmethyl Substitution

The target compound’s piperidin-1-ylmethyl group at position 3 of the dihydroxyphenyl ring distinguishes it from most analogs. This substitution likely enhances:

- Lipophilicity : Critical for membrane permeability.

- Basic character : The piperidine nitrogen (pKa ~10) may facilitate salt formation or hydrogen bonding in biological systems.

Antimicrobial and Antifungal Activity

- 2-Aryl-3-(4-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)thiazolidin-4-one (): Thiazolidinone derivatives with piperazine rings show broad-spectrum antimicrobial activity. The ethylpiperazine group improves solubility and bioavailability .

- Metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone (): Copper and zinc complexes exhibit enhanced antifungal activity compared to the parent ligand, likely due to metal coordination disrupting fungal membrane integrity .

Antiproliferative Activity

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural formula.

Biological Activity

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes hydroxyl, methoxy, and piperidine functionalities, suggests diverse interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial , anticancer , and neuroprotective properties.

Chemical Structure and Properties

The molecular characteristics of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone |

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1021205-95-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the piperidine ring may interact with neurotransmitter receptors and enzymes, modulating several biological pathways. This interaction profile is critical for its observed effects in various biological assays.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

- In vitro Studies : Compounds similar to this one have shown effective inhibition against a range of pathogens, including Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.24 μg/mL.

- Mechanism : The antimicrobial action is likely due to the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, which is a crucial mechanism for its anticancer activity. For example, derivatives have shown IC50 values indicating significant cytotoxicity against breast cancer cells .

- Mechanism : The compound may induce cell cycle arrest and promote apoptotic pathways through the modulation of signaling cascades associated with cell growth and survival .

Neuroprotective Effects

The presence of the piperidine moiety suggests potential neuroprotective effects:

- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter systems indicates possible applications in treating neurological disorders. Studies suggest that it may enhance synaptic plasticity and protect against neurodegeneration .

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound effectively inhibited biofilm formation in Candida albicans, showcasing its potential as an antifungal agent .

- Anticancer Potential : In a recent investigation, derivatives were tested against various cancer cell lines, revealing promising results in reducing tumor viability through apoptosis induction .

- Neuroprotective Activity : Research indicated that compounds similar to this one could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Synthesis Optimization

Q: What methodologies are recommended for optimizing the synthesis of 1-(2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone? A:

- Step 1: Start with 2,4-dihydroxy acetophenone derivatives (common in chalcone syntheses) as precursors .

- Step 2: Use ethanol as a solvent with catalytic thionyl chloride (SOCl₂) for acid activation, as seen in analogous chalcone syntheses .

- Step 3: Introduce the piperidin-1-ylmethyl group via Mannich reaction conditions (amine + formaldehyde), ensuring pH control to avoid side reactions.

- Step 4: Optimize reaction time and temperature using TLC monitoring, as demonstrated in similar protocols .

- Step 5: Purify via column chromatography with silica gel and characterize using NMR (¹H/¹³C) and IR to confirm the ethanone and methoxy groups .

Advanced: Resolving Spectral Data Contradictions

Q: How to address discrepancies in NMR spectral data for this compound, particularly overlapping signals in the aromatic and piperidine regions? A:

- Method 1: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For example, HSQC can differentiate between methoxy protons (δ 3.8–4.0 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm) .

- Method 2: Compare with structurally similar compounds (e.g., 4'-methoxypropiophenone derivatives) to assign peaks accurately .

- Method 3: Employ deuterated solvents (e.g., DMSO-d₆) to enhance resolution of hydroxyl protons (δ 9–12 ppm) .

Basic Stability and Storage

Q: What are the best practices for ensuring the stability of this compound during storage? A:

- Guideline 1: Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the dihydroxy groups .

- Guideline 2: Maintain temperature at –20°C for long-term storage, as recommended for phenolic ketones .

- Guideline 3: Avoid aqueous environments; use desiccants (e.g., silica gel) to mitigate hydrolysis of the piperidinylmethyl moiety .

Advanced: Mechanistic Insights into Piperidine Incorporation

Q: What experimental evidence supports the proposed mechanism for introducing the piperidin-1-ylmethyl group? A:

- : Kinetic studies using model compounds (e.g., (2,4-dimethylphenyl)(3-hydroxypiperidin-1-yl)methanone) show that piperidine reacts via nucleophilic attack on formaldehyde-activated intermediates .

- : IR spectroscopy (C=N stretch at ~1650 cm⁻¹) confirms imine formation during Mannich reactions, a key step in piperidine incorporation .

- Contradiction Note: Alternative pathways (e.g., Friedel-Crafts acylation) are less likely due to steric hindrance from the 4-methoxyphenyl group .

Basic Analytical Validation

Q: How to validate the purity of this compound using HPLC? A:

- Protocol 1: Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) to achieve baseline separation of impurities .

- Protocol 2: Calibrate with a reference standard (e.g., bis(2-hydroxy-4-methoxyphenyl)methanone) for retention time matching .

- Protocol 3: Monitor UV absorbance at 254 nm, leveraging the conjugated ethanone moiety’s strong absorption .

Advanced: Structure-Activity Relationship (SAR) Design

Q: How to design SAR studies for this compound’s potential bioactivity? A:

- Approach 1: Synthesize analogs with varying substituents (e.g., replacing 4-methoxy with 4-nitro or 4-hydroxy groups) and compare antioxidant activity via DPPH assays .

- Approach 2: Use computational docking to predict interactions with biological targets (e.g., kinases or GPCRs), focusing on the piperidine moiety’s role in binding .

- Data Analysis: Apply multivariate regression to correlate logP values (from HPLC retention times) with observed bioactivity .

Basic Toxicity Profiling

Q: What in vitro assays are suitable for preliminary toxicity screening? A:

- Assay 1: MTT assay on HepG2 cells to assess cytotoxicity, noting the compound’s potential respiratory toxicity (linked to piperidine derivatives) .

- Assay 2: Ames test for mutagenicity, given structural similarities to benzophenones (e.g., dioxybenzone, CAS 131-53-3) .

- Safety Note: Follow OSHA guidelines for handling; use fume hoods to avoid inhalation of fine particulates .

Advanced: Degradation Pathway Analysis

Q: How to investigate the environmental degradation pathways of this compound?

- Method 1: Perform photolysis studies under UV light (λ = 254 nm) to simulate sunlight exposure, monitoring breakdown products via LC-MS .

- Method 2: Use H₂¹⁸O isotope labeling to track hydrolysis of the ethanone group, identifying intermediates like 4-methoxyphenylacetic acid .

- Ecotoxicity Note: Prioritize testing on aquatic organisms (e.g., Daphnia magna) due to high predicted toxicity of aromatic ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.